4-Bromo-2-cyano-6-nitrobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-bromo-2-cyano-6-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-4(3-10)7(16(9,14)15)6(2-5)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRFZLMAGLHMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-6-nitrobenzenesulfonyl chloride typically involves multiple steps, starting from a suitable benzene derivative. One common method includes the bromination of a cyano-nitrobenzene derivative followed by sulfonylation using chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in precise control of temperature, pressure, and reagent addition, ensuring efficient and safe production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyano-6-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Coupling: Organoboron compounds with palladium catalysts.
Major Products:
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of amino derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-2-cyano-6-nitrobenzenesulfonyl chloride is primarily utilized in the synthesis of pharmaceutical compounds due to its ability to introduce functional groups into aromatic systems.
Synthesis of Bioactive Molecules
- The compound serves as a versatile building block in the synthesis of bioactive molecules such as:
- Antibacterial agents : It can be used to create sulfonamide derivatives that exhibit antibacterial properties.
- Anticancer drugs : Research has indicated potential applications in synthesizing compounds that target cancer cells through specific pathways.
Agrochemical Applications
The compound is also significant in the field of agrochemicals, particularly in the development of herbicides and pesticides.
Herbicide Development
Research has shown that derivatives of this compound can act as effective herbicides by inhibiting specific enzymes involved in plant growth. This application is vital for developing environmentally friendly agricultural practices.
Case Studies
Several studies have documented the effectiveness of sulfonyl chlorides in creating herbicides that target specific weed species while minimizing impact on crops. These studies demonstrate improved selectivity and reduced toxicity to non-target organisms.
Material Science Applications
In addition to its pharmaceutical and agrochemical uses, this compound has potential applications in material science.
Polymer Chemistry
The reactivity of sulfonyl chlorides makes them suitable for modifying polymers, enhancing their properties such as thermal stability and mechanical strength.
Functionalization of Surfaces
It can be used to functionalize surfaces for various applications, including:
- Coatings that exhibit antimicrobial properties.
- Surfaces designed for selective adsorption or catalysis.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceuticals | Synthesis of antibacterial and anticancer agents | Enhanced efficacy and selectivity |
| Agrochemicals | Development of selective herbicides | Reduced impact on non-target species |
| Material Science | Polymer modification and surface functionalization | Improved material properties |
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-6-nitrobenzenesulfonyl chloride involves its functional groups interacting with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling studies. The nitro and cyano groups can participate in electron-withdrawing interactions, influencing the reactivity of the compound in different pathways.
Comparison with Similar Compounds

Key Findings :
- The trifunctional electron-withdrawing groups (Br, CN, NO₂) in this compound enhance its electrophilicity, resulting in a 5.8x faster reaction rate with aniline compared to unsubstituted benzenesulfonyl chloride.
Solubility and Environmental Behavior
Solubility in polar solvents and environmental persistence are critical for industrial applications.

Key Findings :
- The compound’s low chloride release rate (0.45 mg/L/day) suggests slower hydrolysis compared to simpler derivatives, likely due to steric hindrance from the bromo and cyano groups.
- Artificial Neural Network (ANN) models predict high environmental persistence (8.2/10), aligning with its resistance to degradation in aqueous systems .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) data under nitrogen atmosphere:
| Compound | Decomposition Onset (°C) | Residual Mass (%) at 600°C |
|---|---|---|
| This compound | 215 | 22.4 |
| 4-Nitrobenzenesulfonyl chloride | 190 | 18.1 |
| 2-Cyanobenzenesulfonyl chloride | 175 | 15.3 |
Key Findings :
- The bromo and nitro groups synergistically improve thermal stability, delaying decomposition until 215°C.
Biological Activity
4-Bromo-2-cyano-6-nitrobenzenesulfonyl chloride (C7H2BrClN2O4S) is a complex organic compound known for its diverse reactivity and applications in scientific research. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features several functional groups:
- Bromine (Br) : Enhances electrophilicity.
- Cyano (CN) : Provides electron-withdrawing properties.
- Nitro (NO2) : Increases reactivity through resonance.
- Sulfonyl chloride (SO2Cl) : Highly reactive, facilitating nucleophilic substitution reactions.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This property is particularly useful in bioconjugation and labeling studies, where it can modify biomolecules to study various biological processes.
Key Mechanisms:
- Nucleophilic Substitution : The sulfonyl chloride group reacts with nucleophiles like amines or alcohols, forming sulfonamides or sulfonate esters.
- Reduction Reactions : The nitro group can be reduced to an amino group, which may alter the biological activity of the compound.
- Coupling Reactions : The bromine atom can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds that may exhibit significant biological properties.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tubulin polymerization, similar to other benzenesulfonamide compounds. A study highlighted the synthesis and evaluation of substituted phenyl benzenesulfonates as new tubulin inhibitors, demonstrating promising results against cancer cell lines .
Antimicrobial Properties
The compound has been explored for its potential antimicrobial activity. Its ability to modify proteins can disrupt essential cellular processes in bacteria and fungi, leading to cell death.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Functional Groups | Key Activity |
|---|---|---|
| 2-Bromo-6-cyano-4-nitrobenzenesulfonyl chloride | Br, CN, NO2, SO2Cl | Similar reactivity but different selectivity in biological targets |
| 4-Bromo-2-nitrobenzenesulfonyl chloride | Br, NO2, SO2Cl | Less reactive due to absence of cyano group |
| 2-Cyano-4-nitrobenzenesulfonyl chloride | CN, NO2, SO2Cl | Potentially lower stability compared to 4-bromo variant |
Case Studies
- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives from this compound and evaluated their biological activities. Results indicated that modifications at the sulfonamide nitrogen significantly influenced anticancer efficacy .
- Mechanistic Investigations : Another investigation focused on the nucleophilic substitution reactions involving this compound and various amines. The study provided insights into how different substituents affect the overall reactivity and biological outcomes .
Q & A
Basic Synthesis and Characterization
Q: What are the recommended methods for synthesizing 4-bromo-2-cyano-6-nitrobenzenesulfonyl chloride, and how can intermediates be characterized? A:
- Synthesis : Start with brominated nitrobenzene derivatives. Introduce the sulfonyl chloride group via chlorosulfonation (H₂SO₄/ClSO₃H) under controlled temperatures (0–5°C). Subsequent nitration and cyano group introduction require regioselective nitration (HNO₃/H₂SO₄) and nucleophilic substitution (KCN/CuCN) .
- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns. FT-IR identifies sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and nitrile (C≡N at ~2240 cm⁻¹). LC-MS ensures purity (>95%) and molecular weight confirmation .
Stability and Storage Conditions
Q: How does pH and temperature affect the stability of this compound, and what storage protocols are optimal? A:
- Stability : The compound hydrolyzes in aqueous media (pH >7). Test stability via HPLC under varying pH (3–10) and temperatures (4°C, 25°C, 40°C). Degradation products include sulfonic acids and nitrophenols .
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials. Avoid moisture; use molecular sieves in desiccators. Stability data from analogs (e.g., 4-bromo-3-fluorobenzenesulfonyl chloride) suggest a shelf life of 6–12 months under these conditions .
Reaction Optimization for Functionalization
Q: How can reaction conditions be optimized for nucleophilic substitutions at the sulfonyl chloride group? A:
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for amine/alkoxide nucleophiles. For thiols, employ EtOH/H₂O mixtures to minimize disulfide formation.
- Catalysis : Add catalytic KI to enhance reactivity in SN2 pathways. Monitor progress via TLC (silica, hexane/EtOAc 7:3). Example yields from analogs: 70–85% .
Advanced Mechanistic Studies
Q: How can computational and experimental methods resolve contradictions in regioselectivity during electrophilic substitutions? A:
- DFT calculations : Model electron density maps to predict nitration/cyanation sites. Compare with experimental results (e.g., meta vs. para substitution in nitrobenzenesulfonyl chlorides) .
- Isotopic labeling : Use ¹⁵N-labeled HNO₃ to track nitration pathways. LC-MS/MS analysis identifies isotopic distribution in products .
Analytical Challenges in Impurity Profiling
Q: What strategies detect and quantify trace impurities (e.g., hydrolyzed byproducts) in this compound? A:
- HPLC-DAD/MS : Use C18 columns (ACN/0.1% TFA gradient) to separate impurities. Compare retention times with synthesized standards (e.g., 4-bromo-2-cyano-6-nitrophenol).
- Limits of detection : Achieve 0.1% impurity detection via high-sensitivity MS (Q-TOF). Calibrate using spiked samples .
Designing Derivatives for Biological Activity
Q: What structural modifications enhance inhibitory activity in enzyme assays (e.g., proteases)? A:
- Derivative synthesis : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to boost electrophilicity. Introduce heterocycles (e.g., pyridine) via Suzuki coupling .
- Activity testing : Use fluorescence-based assays (e.g., trypsin inhibition). IC₅₀ values for analogs range from 1–10 µM, depending on substitution patterns .
Conflicting Spectroscopic Data Interpretation
Q: How to address discrepancies between theoretical and observed NMR shifts for the cyano group? A:
- Solvent effects : Compare shifts in CDCl₃ vs. DMSO-d₆. Cyano groups exhibit upfield shifts (~0.3 ppm) in polar solvents due to hydrogen bonding.
- X-ray crystallography : Resolve ambiguities by determining crystal structures. For example, bond angles in the nitrile group correlate with electron-withdrawing effects from adjacent substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


